Ketotifen Fumarate

Description

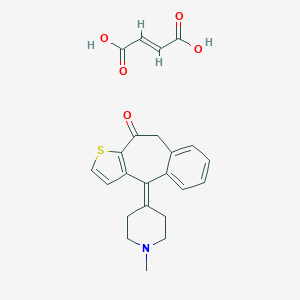

Structure

2D Structure

Properties

IUPAC Name |

(E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQQEYBLVYAWNX-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892970 | |

| Record name | Ketotifen fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34580-14-8 | |

| Record name | Ketotifen fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34580-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketotifen fumarate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOTIFEN FUMARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketotifen fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-dihydro-4-(1-methylpiperidin-4-ylidene)-10H-benzo[4,5]cyclohepta[1,2-b]thiophene-10-one fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOTIFEN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBD503WORO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Ketotifen Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketotifen fumarate is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer with a well-established profile in the management of allergic conditions, including allergic conjunctivitis and the prophylactic treatment of asthma.[1][2] Its dual mechanism of action, which involves both the blockade of histamine H1 receptors and the inhibition of inflammatory mediator release from mast cells, makes it a valuable therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a resource for researchers, scientists, and professionals engaged in drug development.

Chemical Structure and Identification

This compound is the fumarate salt of the active moiety, ketotifen.[3][4] The systematic IUPAC name for this compound is (E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one.[4]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one[4] |

| CAS Number | 34580-14-8[3] |

| Molecular Formula | C₂₃H₂₃NO₅S[4] |

| Molecular Weight | 425.5 g/mol [4] |

| SMILES | CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O[4] |

| InChI Key | YNQQEYBLVYAWNX-WLHGVMLRSA-N[4] |

| Synonyms | Zaditen, Zaditor, Ketotifen hydrogen fumarate[4] |

Physicochemical Properties

This compound is an off-white to yellowish crystalline powder.[5] Its solubility and other physicochemical characteristics are critical for its formulation and bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Off-white crystalline powder[5] |

| Melting Point | >191°C (decomposes)[5] |

| Solubility | Water: 16.67 mg/mL[5]DMSO: ≥ 100 mg/mL[5]Ethanol: Sparingly solubleMethanol: Slightly soluble[6] |

| pH (1.2% aqueous solution) | 3.6 |

| pKa | 8.43 ± 0.11 |

| LogP | 3.85 (estimated for ketotifen base) |

Pharmacological Properties and Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action: potent and selective antagonism of the histamine H1 receptor and stabilization of mast cells, thereby inhibiting the release of pro-inflammatory mediators.

Histamine H1 Receptor Antagonism

Ketotifen is a selective inverse agonist of the histamine H1 receptor.[6] It exhibits a high affinity for the H1 receptor with a Ki value of 1.3 nM.[3] Its selectivity for the H1 receptor is significantly greater than for H2 and H3 receptors, with Ki values of 987 nM and 2,500 nM, respectively.[3] By blocking the H1 receptor, ketotifen prevents histamine-induced symptoms of allergic reactions such as itching, vasodilation, and increased vascular permeability.[7]

Mast Cell Stabilization

A key aspect of ketotifen's pharmacological profile is its ability to stabilize mast cells. It inhibits the degranulation of mast cells in response to various stimuli, thereby preventing the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[6][7][8] Ketotifen has been shown to inhibit the degranulation of rat peritoneal mast cells induced by compound 48/80 at concentrations of 50 and 100 µM.[3] Furthermore, it effectively inhibits histamine and tryptase release from human conjunctival mast cells at concentrations ranging from approximately 10⁻¹¹ to 10⁻⁴ M.[9]

Anti-inflammatory Effects

Beyond its primary antihistaminic and mast cell-stabilizing properties, ketotifen also exhibits broader anti-inflammatory effects. It has been demonstrated to inhibit the chemotaxis and activation of eosinophils, which are key effector cells in allergic inflammation.[10]

Table 3: Pharmacological Activity of this compound

| Target/Activity | Quantitative Data |

| Histamine H1 Receptor Affinity (Ki) | 1.3 nM[3] |

| Histamine H2 Receptor Affinity (Ki) | 987 nM[3] |

| Histamine H3 Receptor Affinity (Ki) | 2,500 nM[3] |

| Mast Cell Degranulation Inhibition (Rat Peritoneal Mast Cells) | Effective at 50 and 100 µM[3] |

| Histamine Release Inhibition (Human Conjunctival Mast Cells) | >90% inhibition at 10⁻¹¹ to 10⁻⁴ M[9] |

| Tryptase Release Inhibition (Human Conjunctival Mast Cells) | >90% inhibition at 10⁻¹⁰ to 10⁻⁴ M[9] |

| Passive Cutaneous Anaphylaxis (PCA) Inhibition (Rats, 20 mg/kg, p.o.) | 54.6% inhibition[3] |

Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with key signaling pathways involved in the allergic inflammatory cascade.

Histamine H1 Receptor Signaling

By acting as an inverse agonist at the H1 receptor, ketotifen blocks the downstream signaling cascade typically initiated by histamine binding. This includes the inhibition of Gq/11 protein activation and the subsequent prevention of phospholipase C (PLC) activation, which leads to a reduction in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the mobilization of intracellular calcium and the activation of protein kinase C (PKC) are suppressed, mitigating the cellular responses to histamine.

Mast Cell Degranulation Pathway

Ketotifen's mast cell stabilizing effect is multifaceted. It is believed to interfere with the increase in intracellular calcium concentration that is a critical trigger for degranulation. By preventing this calcium influx, ketotifen inhibits the fusion of granular membranes with the plasma membrane, thereby blocking the release of pre-formed mediators such as histamine and tryptase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound. The following sections outline the protocols for key experiments.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of ketotifen for the H1 receptor using a radioligand binding technique.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the H1 receptor (e.g., HEK293T cells transfected with the human H1 receptor) in an appropriate buffer.[5]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of this compound.[5] Non-specific binding is determined in the presence of a high concentration of a non-labeled H1 antagonist (e.g., mianserin).[5]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[5]

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

Data Analysis: Determine the IC₅₀ value of this compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Mast Cell Degranulation Assay

This assay evaluates the ability of ketotifen to inhibit the release of mediators from mast cells.

Detailed Methodology:

-

Cell Isolation: Isolate mast cells from a suitable source, such as rat peritoneum or human conjunctival tissue.[9]

-

Pre-incubation: Pre-incubate the isolated mast cells with various concentrations of this compound or a vehicle control.

-

Stimulation: Induce degranulation by adding a secretagogue, such as compound 48/80 or anti-IgE.[3][9]

-

Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Quantification: Measure the amount of a released mediator (e.g., histamine or β-hexosaminidase) in the supernatant using an appropriate assay (e.g., ELISA or a colorimetric enzyme assay).[11] The percentage of inhibition is calculated relative to the control.

Eosinophil Chemotaxis Assay

This assay assesses the effect of ketotifen on the directed migration of eosinophils towards a chemoattractant.

Detailed Methodology:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of human donors using density gradient centrifugation and immunomagnetic separation.[12]

-

Boyden Chamber Assembly: Place a microporous filter in a Boyden chamber. Add a chemoattractant (e.g., eotaxin, IL-5) to the lower chamber.[12]

-

Cell Loading: Pre-incubate the isolated eosinophils with different concentrations of this compound and then place them in the upper chamber.[12]

-

Incubation: Incubate the chamber to allow for cell migration towards the chemoattractant.[12]

-

Analysis: Remove the filter, fix, and stain it. Count the number of migrated cells in multiple high-power fields using a microscope.[12] The inhibition of chemotaxis is calculated relative to the vehicle control.

Conclusion

This compound is a well-characterized molecule with a robust pharmacological profile that underpins its clinical efficacy in allergic disorders. Its dual action as a potent H1-antihistamine and a mast cell stabilizer provides a comprehensive approach to managing the complex pathophysiology of allergic reactions. The detailed chemical, physicochemical, and pharmacological data, along with the experimental protocols presented in this guide, offer a valuable resource for scientists and researchers in the field of drug discovery and development. Further investigation into the nuanced molecular interactions and signaling pathways affected by ketotifen may yet unveil additional therapeutic applications for this versatile compound.

References

- 1. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 2. Compound 48/80, a Mast Cell Stimulator, Enhances Synthesis of IgE and IgG Induced by Intranasal Application of Ovalbumin in Mice [jstage.jst.go.jp]

- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]

- 10. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pharmacological Profile of Ketotifen Fumarate for Asthma Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketotifen fumarate is a second-generation non-competitive H1-antihistamine and mast cell stabilizer with a well-established role in the prophylactic management of bronchial asthma.[1][2] Its dual mechanism of action, targeting both the immediate effects of histamine and the downstream inflammatory cascade initiated by mast cell degranulation, makes it a significant subject of interest in asthma research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its application in asthma research. It includes a detailed examination of its mechanism of action, supported by signaling pathway diagrams, quantitative data on its efficacy and pharmacokinetics presented in structured tables, and detailed experimental protocols for its evaluation in both in vitro and in vivo models. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of asthma and the development of novel anti-asthmatic therapies.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The underlying pathophysiology involves a complex interplay of genetic and environmental factors, leading to the infiltration and activation of various immune cells, including mast cells, eosinophils, and T-lymphocytes. Mast cell activation, in particular, plays a pivotal role in the initiation of the asthmatic response through the release of a plethora of pre-formed and newly synthesized mediators, such as histamine, leukotrienes, and prostaglandins.[3][4] These mediators induce bronchoconstriction, mucus secretion, and vascular permeability, contributing to the clinical manifestations of asthma.

This compound has been utilized as a prophylactic treatment for mild to moderate asthma, demonstrating an ability to reduce the frequency, severity, and duration of asthma symptoms and attacks.[1][5] Unlike bronchodilators that provide immediate relief from acute symptoms, ketotifen's therapeutic effect is preventative and may take several weeks to become fully established.[1] This guide delves into the core pharmacological aspects of this compound relevant to asthma research, providing the necessary technical details for its scientific investigation.

Mechanism of Action

This compound exerts its anti-asthmatic effects through a dual mechanism of action: H1-histamine receptor antagonism and mast cell stabilization.[2]

H1-Histamine Receptor Antagonism

Ketotifen is a potent and selective inverse agonist of the histamine H1 receptor.[6] By binding to H1 receptors on various cell types, including smooth muscle and endothelial cells, it competitively inhibits the actions of histamine, a key mediator of allergic inflammation. This blockade prevents histamine-induced bronchoconstriction, vasodilation, and increased vascular permeability, thereby mitigating the immediate symptoms of an allergic asthmatic response.[6]

Mast Cell Stabilization

A crucial aspect of ketotifen's pharmacological profile is its ability to stabilize mast cells, preventing their degranulation and the subsequent release of inflammatory mediators.[2][6] This is achieved through multiple intracellular actions:

-

Inhibition of Calcium Influx: Ketotifen inhibits the influx of extracellular calcium (Ca2+) into mast cells, a critical step for degranulation.[4]

-

Modulation of Cyclic Adenosine Monophosphate (cAMP): It has been suggested that ketotifen may also act by modulating intracellular levels of cAMP, a key second messenger involved in regulating mast cell activation.[7]

By inhibiting the release of a wide array of mediators, including histamine, leukotrienes (C4 and D4), and prostaglandins, ketotifen effectively dampens the inflammatory cascade that underlies the chronic nature of asthma.[3][6]

Signaling Pathway of Ketotifen in Mast Cell Stabilization

The following diagram illustrates the proposed signaling pathway through which this compound stabilizes mast cells.

References

- 1. Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oanp.org [oanp.org]

- 3. bodyofharmony.com [bodyofharmony.com]

- 4. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]

- 5. Ketotifen in the prophylaxis of extrinsic bronchial asthma. A multicenter controlled double-blind study with a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ketotifen - Wikipedia [en.wikipedia.org]

- 7. Mast Cell Stabilizer (Ketotifen) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ketotifen Fumarate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer renowned for its dual-action mechanism in the management of allergic disorders, particularly allergic conjunctivitis and asthma. First synthesized in the early 1970s, its unique pharmacological profile, which combines potent histamine H1 receptor antagonism with the inhibition of inflammatory mediator release, distinguishes it from other anti-allergy compounds. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols used to characterize Ketotifen Fumarate. Quantitative data are summarized for clarity, and critical pathways and workflows are visualized to facilitate a deeper understanding of its chemistry and pharmacology.

Discovery and Historical Context

Ketotifen was first developed and patented by Sandoz Pharmaceuticals in Switzerland in 1970.[1] It emerged from research into benzocycloheptathiophene derivatives, a class of compounds structurally similar to some first-generation antihistamines like cyproheptadine.[2] After its initial patent, ketotifen entered medical use in 1976 and was initially marketed for the treatment of anaphylaxis.[1][2] Over the decades, its application has expanded. While it is widely available as over-the-counter ophthalmic solutions in the United States for allergic conjunctivitis, oral formulations are used in Europe, Canada, and other regions as an add-on therapy for mild atopic asthma and other allergic conditions like urticaria and mastocytosis.[2][3]

Pharmacological Profile

Ketotifen's therapeutic efficacy is rooted in its dual mechanism of action: potent histamine H1 receptor antagonism and mast cell stabilization. This combination allows it to both block the immediate effects of histamine and prevent the release of a broader range of inflammatory mediators.

Mechanism of Action

Histamine H1 Receptor Antagonism: Ketotifen acts as a selective, non-competitive inverse agonist of the histamine H1 receptor.[3] By binding to the H1 receptor, it prevents histamine from initiating the intracellular signaling cascade that leads to classic allergic symptoms such as itching, vasodilation (redness), and smooth muscle contraction.[3]

Mast Cell Stabilization: Crucially, ketotifen also stabilizes mast cells, preventing their degranulation upon allergen exposure. It is understood to inhibit the influx of calcium ions, a critical step for the fusion of granular membranes with the cell membrane. This action blocks the release of pre-formed mediators stored in granules (e.g., histamine, tryptase) and newly synthesized lipid mediators (e.g., leukotrienes, prostaglandins). This prophylactic action helps to suppress both the early and late phases of the allergic response.

References

The Impact of Ketotifen Fumarate on Inflammatory Mediator Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketotifen fumarate is a second-generation H1-antihistamine and mast cell stabilizer with a well-established role in the management of allergic and inflammatory conditions. Its therapeutic efficacy is largely attributed to its ability to modulate the release of a wide array of inflammatory mediators from key immune cells. This technical guide provides an in-depth analysis of the core effects of this compound on the release of histamine, tryptase, leukotrienes, prostaglandins, and cytokines. Detailed experimental protocols for assessing mediator release are provided, alongside a quantitative summary of ketotifen's inhibitory effects. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of its mechanism of action.

Introduction

Inflammatory responses, while crucial for host defense, can become dysregulated and contribute to the pathophysiology of numerous diseases, including asthma, allergic rhinitis, and mast cell activation syndrome. A central event in these conditions is the degranulation of mast cells and other immune cells, leading to the release of a cascade of potent inflammatory mediators. This compound exerts its therapeutic effects through a dual mechanism: as a potent and selective antagonist of the histamine H1 receptor and as a stabilizer of mast cells, thereby inhibiting the release of pre-formed and newly synthesized inflammatory mediators.[1][2][3] This guide delves into the specific effects of ketotifen on the release of these mediators, providing quantitative data and methodological insights for research and development professionals.

Effect on Histamine and Tryptase Release

Histamine and tryptase are pre-formed mediators stored in the granules of mast cells and basophils. Their release upon cellular activation contributes significantly to the acute symptoms of allergic reactions.

Quantitative Data

Ketotifen has been shown to be a potent inhibitor of histamine and tryptase release from human mast cells in a concentration-dependent manner.

| Cell Type | Stimulus | Mediator | Ketotifen Concentration | % Inhibition | Reference |

| Human Conjunctival Mast Cells | Anti-IgE | Histamine | ~10⁻¹¹ M to 10⁻⁴ M | ≥ 90% | [4] |

| Human Conjunctival Mast Cells | Anti-IgE | Tryptase | ~10⁻¹⁰ M to 10⁻⁴ M | ≥ 90% | [4] |

| Human Basophils | Anti-IgE, Concanavalin A | Histamine | 0.125 - 1 mM | Dose-dependent inhibition | [5] |

| Rat Mast Cells | Compound 48/80 | Histamine | > 0.1 mM | Inhibition noted | [6] |

Experimental Protocol: In Vitro Mast Cell Degranulation Assay

This protocol describes the induction of degranulation in isolated mast cells and the quantification of released histamine and tryptase.

2.2.1. Mast Cell Isolation and Culture

-

Human conjunctival mast cells can be prepared from tissues obtained from eye banks.

-

Alternatively, human peripheral blood-derived mast cells or established mast cell lines (e.g., LAD2) can be used.

-

Cells are typically cultured in an appropriate medium supplemented with growth factors such as stem cell factor (SCF).

2.2.2. Sensitization and Ketotifen Treatment

-

Mast cells are sensitized by incubation with human IgE (e.g., 1 µg/mL) for 24-48 hours.

-

Following sensitization, cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

-

Cells are then incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

2.2.3. Degranulation Induction and Mediator Quantification

-

Degranulation is induced by adding a stimulus such as anti-IgE antibody or calcium ionophore A23187.

-

The reaction is stopped by placing the cells on ice and centrifuging to pellet the cells.

-

The supernatant is collected for the quantification of released mediators.

-

Histamine Quantification: Histamine levels in the supernatant can be measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Tryptase Quantification: Tryptase activity can be measured using a specific substrate that releases a chromophore upon cleavage, which can be quantified spectrophotometrically.

Visualization of Experimental Workflow

Experimental workflow for in vitro mast cell degranulation assay.

Effect on Leukotriene and Prostaglandin Release

Leukotrienes and prostaglandins are newly synthesized lipid mediators derived from arachidonic acid that play a critical role in the sustained inflammatory response.

Quantitative Data

Ketotifen has demonstrated inhibitory effects on the release of leukotrienes and prostaglandins from various immune cells.

| Cell Type | Stimulus | Mediator | Ketotifen Concentration | % Inhibition | Reference |

| Human Eosinophils (from atopic asthmatics) | Calcium Ionophore A23187 | Leukotriene C4 (LTC4) | 20 µM | Significant inhibition | |

| Human Conjunctival Fibroblasts | IL-4 + TNF-α | Prostaglandin E2 (PGE2) | Not specified | Significant downregulation | |

| Murine Mast Cells | Not specified | Prostaglandin D2 (PGD2) | Not specified | Suppression of IgE-mediated histamine release | [7] |

Experimental Protocol: Quantification of Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of leukotrienes and prostaglandins.

3.2.1. Cell Stimulation and Sample Preparation

-

Immune cells (e.g., eosinophils, mast cells) are treated with ketotifen and stimulated as described in section 2.2.

-

The reaction is stopped, and the supernatant is collected.

-

An internal standard (e.g., deuterated analog of the target analyte) is added to the supernatant.

-

The lipids are extracted from the supernatant using a solid-phase extraction (SPE) column.

-

The extracted sample is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

-

The reconstituted sample is injected into a liquid chromatograph for separation of the different eicosanoids.

-

The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity.

Visualization of Eicosanoid Biosynthesis Pathway

Simplified eicosanoid biosynthesis pathway showing potential points of inhibition by ketotifen.

Effect on Cytokine Release

Cytokines are a broad category of small proteins that are crucial in cell signaling. Their release from immune cells can either promote or suppress inflammation.

Quantitative Data

Ketotifen's effect on cytokine release appears to be more complex and may depend on the cell type and stimulus.

| Cell Type | Stimulus | Mediator | Ketotifen Concentration | Effect | Reference |

| Human Peripheral Blood Leukocytes | Concanavalin A | IL-2, IL-3, IL-4, IL-5 | 10.0 µg/mL | No influence on production | [8] |

| Spleen Cells from EAE Mice | MOG | TNF-α, IL-6, IFN-γ, IL-17, IL-5, IL-10 | 10 µM (in vitro) | Did not alter cytokine production | [9] |

| Rat Serum (in vivo endometriosis model) | Endometriosis | TNF-α | 1 or 10 mg/kg/day | Reduced concentration | [10] |

| Human Monocytic THP-1 cells | LPS | MDC, MIG, IP-10 | 5-50 µM | Significant downregulation | [11] |

Experimental Protocol: Cytokine Measurement by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying cytokine concentrations in biological fluids.

4.2.1. Sample Collection

-

Cell culture supernatants are collected after treatment with ketotifen and stimulation, as described in previous sections.

4.2.2. Sandwich ELISA Procedure

-

A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

-

The plate is washed, and any non-specific binding sites are blocked.

-

The cell culture supernatants (samples) and a series of known standards are added to the wells and incubated.

-

The plate is washed to remove unbound substances.

-

A biotinylated detection antibody, also specific for the target cytokine, is added to the wells.

-

After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

A final wash is performed, and a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Visualization of General Mast Cell Activation and Inhibition

Overview of mast cell activation and points of inhibition by ketotifen.

Conclusion

This compound's multifaceted mechanism of action, encompassing both H1-antihistamine activity and mast cell stabilization, makes it a valuable therapeutic agent for a range of inflammatory and allergic disorders. This guide has provided a comprehensive overview of its inhibitory effects on the release of key inflammatory mediators, supported by quantitative data and detailed experimental protocols. The visualization of signaling pathways and experimental workflows further elucidates the core mechanisms by which ketotifen exerts its therapeutic effects. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for the continued exploration of ketotifen's therapeutic potential and the development of novel anti-inflammatory agents.

References

- 1. scribd.com [scribd.com]

- 2. Enzyme-linked immunosorbent assay (ELISA) measurement for cytokines [bio-protocol.org]

- 3. ELISA Protocol [protocols.io]

- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketotifen effect on secretion of histamine from basophils and on proliferative response of mononuclear cells of human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ketotifen-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 9. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. metabolomics.se [metabolomics.se]

Molecular Targets of Ketotifen Fumarate in Allergic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketotifen fumarate is a well-established therapeutic agent for the management of allergic reactions, including allergic conjunctivitis and asthma.[1] Its clinical efficacy stems from a multi-faceted mechanism of action that involves targeting several key molecular players in the allergic inflammatory cascade. This technical guide provides a comprehensive overview of the molecular targets of ketotifen, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to support further research and drug development efforts.

Core Molecular Targets and Mechanisms of Action

Ketotifen exerts its anti-allergic effects through a combination of histamine H1 receptor antagonism, mast cell stabilization, and modulation of eosinophil function.[2][3] These primary actions are complemented by its inhibitory effects on phosphodiesterases and its potential as a leukotriene antagonist.[4]

Histamine H1 Receptor Antagonism

Ketotifen is a potent and selective antagonist of the histamine H1 receptor.[1] By blocking this receptor, it prevents histamine from inducing characteristic allergic symptoms such as itching, vasodilation, and bronchoconstriction.[3]

Quantitative Data: Receptor Binding Affinity

| Target | Ligand | Species | Assay | Ki (nM) | Selectivity | Reference |

| Histamine H1 Receptor | Ketotifen | - | Radioligand Binding | 1.3 | Selective over H2 (Ki=987 nM) and H3 (Ki=2,500 nM) | [4] |

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.

Objective: To determine the binding affinity (Ki) of ketotifen for the histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor.

-

[³H]-Pyrilamine (radioligand).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well microplates.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine in the following order:

-

150 µL of membrane preparation.

-

50 µL of various concentrations of ketotifen (or buffer for total binding, or a saturating concentration of a known H1 antagonist for non-specific binding).

-

50 µL of [³H]-pyrilamine at a concentration near its Kd.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the ketotifen concentration.

-

Determine the IC50 value (the concentration of ketotifen that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mast Cell Stabilization

A cornerstone of ketotifen's prophylactic activity is its ability to stabilize mast cells, thereby preventing their degranulation and the release of a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[3][5] This effect is primarily attributed to the inhibition of calcium influx into mast cells.[6][7]

Mechanism of Calcium Influx Inhibition:

Ketotifen has been reported to act as a store-operated calcium channel (SOCC) blocker.[7] In mast cells, antigen-induced cross-linking of IgE receptors triggers a signaling cascade that leads to the depletion of intracellular calcium stores, which in turn activates SOCCs on the plasma membrane, leading to a sustained influx of extracellular calcium necessary for degranulation. Ketotifen appears to interfere with this process. One study reported an IC50 of 4 µM for the inhibition of store-operated calcium entry in rat peritoneal mast cells.[7]

Quantitative Data: Inhibition of Mast Cell Degranulation

| Cell Type | Stimulus | Ketotifen Concentration (µM) | Effect | Reference |

| Rat Peritoneal Mast Cells | Compound 48/80 | 50 and 100 | Inhibition of degranulation | [4] |

Experimental Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

Objective: To quantify the inhibitory effect of ketotifen on mast cell degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

-

Antigen (e.g., DNP-HSA for IgE-sensitized cells) or a chemical secretagogue (e.g., compound 48/80).

-

This compound.

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

-

Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5).

-

Triton X-100 (for cell lysis).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed mast cells in a 96-well plate and culture overnight. If using an antigen, sensitize the cells with IgE overnight.

-

Pre-treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of ketotifen or vehicle control for 30 minutes at 37°C.

-

Stimulation: Add the stimulus (antigen or chemical secretagogue) to the wells and incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Cell Lysis: To determine the total β-hexosaminidase content, lyse the cells in the remaining wells with Triton X-100.

-

Enzymatic Reaction: In a new 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution. Incubate at 37°C for 60-90 minutes.

-

Stopping the Reaction: Add the stop buffer to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100.

Signaling Pathway: Mast Cell Degranulation and Inhibition by Ketotifen

Caption: Signaling pathway of mast cell degranulation and the inhibitory action of ketotifen on store-operated calcium channels (SOCC).

Effects on Eosinophils

Eosinophils are key effector cells in the late phase of allergic reactions, contributing to tissue damage and chronic inflammation. Ketotifen has been shown to inhibit the migration and activation of eosinophils.[2]

Experimental Protocol: Eosinophil Chemotaxis (Boyden Chamber) Assay

Objective: To assess the effect of ketotifen on eosinophil migration towards a chemoattractant.

Materials:

-

Isolated human eosinophils.

-

Boyden chamber apparatus.

-

Polycarbonate filters (e.g., 8 µm pore size).

-

Chemoattractant (e.g., eotaxin, PAF, or C5a).

-

This compound.

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Chamber Assembly: Assemble the Boyden chamber with the polycarbonate filter separating the upper and lower wells.

-

Chemoattractant Addition: Add the chemoattractant solution to the lower wells. Add buffer alone as a negative control.

-

Cell Preparation: Pre-incubate the isolated eosinophils with various concentrations of ketotifen or vehicle control.

-

Cell Addition: Add the eosinophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.

-

Filter Staining: After incubation, remove the filter, fix it, and stain it to visualize the migrated cells.

-

Cell Counting: Mount the filter on a microscope slide and count the number of eosinophils that have migrated to the lower side of the filter in several high-power fields.

-

Data Analysis: Compare the number of migrated cells in the ketotifen-treated groups to the vehicle control group.

Phosphodiesterase (PDE) Inhibition

Ketotifen has been reported to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP).[8][9] By inhibiting PDEs, ketotifen can increase intracellular cAMP levels. Elevated cAMP in mast cells and basophils is known to suppress degranulation. While the specific PDE isoforms targeted by ketotifen and the corresponding IC50 values are not well-documented in publicly available literature, its inhibitory effect on overall PDE activity contributes to its anti-allergic profile.

Experimental Workflow: cAMP Measurement Assay

Caption: General workflow for measuring intracellular cAMP levels in response to ketotifen treatment.

Leukotriene Antagonism

Summary of Molecular Targets and Actions

| Molecular Target/Process | Action of Ketotifen | Consequence in Allergic Reactions |

| Histamine H1 Receptor | Antagonism | Reduction of itching, vasodilation, and bronchoconstriction. |

| Mast Cell Calcium Channels (SOCCs) | Inhibition | Stabilization of mast cells and prevention of mediator release. |

| Eosinophil Chemotaxis | Inhibition | Reduced infiltration of eosinophils into inflamed tissues. |

| Phosphodiesterases (PDEs) | Inhibition | Increased intracellular cAMP, leading to suppression of inflammatory cell activation. |

| Leukotriene Signaling | Antagonism/Inhibition of Synthesis | Reduction of bronchoconstriction and inflammation. |

Conclusion

This compound's efficacy in the management of allergic diseases is underpinned by its ability to interact with multiple molecular targets. Its primary roles as a potent histamine H1 receptor antagonist and a mast cell stabilizer are well-characterized. Furthermore, its inhibitory actions on eosinophils, phosphodiesterases, and the leukotriene pathway contribute to its broad anti-inflammatory and anti-allergic profile. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the mechanisms of ketotifen and to develop novel therapeutics for allergic disorders. Future research should aim to further elucidate the specific phosphodiesterase isoforms and leukotriene receptors targeted by ketotifen to gain a more complete understanding of its molecular pharmacology.

References

- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. cfspharmacy.pharmacy [cfspharmacy.pharmacy]

- 4. Ketotifen - Wikipedia [en.wikipedia.org]

- 5. Mast Cell Stabilizer (Ketotifen) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of ketotifen on phosphodiesterase activity from asthmatic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ketotifen, disodium cromoglycate, and verapamil inhibit leukotriene activity: determination by tube leukocyte adherence inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ketotifen Fumarate in Vitro Assay for Mast Cell Degranulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mast cells are crucial players in the inflammatory and allergic response.[1] Upon activation by allergens or other stimuli, they undergo degranulation, a process that releases a variety of potent inflammatory mediators, including histamine, tryptase, and β-hexosaminidase, from their cytoplasmic granules.[2][3][4] This release is responsible for the symptoms associated with allergic reactions.[4] Ketotifen fumarate is a well-established therapeutic agent with a dual mechanism of action: it is a non-competitive H1-antihistamine and a mast cell stabilizer.[5][6] Its mast cell-stabilizing property is attributed to its ability to inhibit the influx of extracellular calcium, a critical step for the degranulation process.[2][7]

These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory effect of this compound on mast cell degranulation, using the widely accepted rat basophilic leukemia (RBL-2H3) cell line as a model.[4][8] The assay quantifies the release of the granular enzyme β-hexosaminidase as a reliable marker for degranulation.[9][10]

Mechanism of Action: Mast Cell Degranulation and Inhibition by Ketotifen

Mast cell activation, typically initiated by an allergen cross-linking IgE bound to the high-affinity IgE receptor (FcεRI) on the cell surface, triggers a complex signaling cascade.[11][12] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium.[11][13] The depletion of ER calcium stores activates store-operated calcium entry (SOCE), leading to a sustained influx of extracellular calcium, which is the obligatory signal for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators.[13][14] Ketotifen exerts its mast cell-stabilizing effect by inhibiting this crucial calcium influx.[2][7]

Signaling Pathway of Mast Cell Degranulation

Caption: Signaling pathway of IgE-mediated mast cell degranulation and the inhibitory action of this compound.

Experimental Protocol: β-Hexosaminidase Release Assay

This protocol details the steps to measure the inhibitory effect of this compound on antigen-induced degranulation of RBL-2H3 cells.

Materials and Reagents

-

Cells: Rat Basophilic Leukemia (RBL-2H3) cell line.[4]

-

Media:

-

Complete Growth Medium: MEM supplemented with 20% FBS, 4 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Sensitization Medium: Complete Growth Medium containing 100 ng/mL anti-DNP IgE.[9]

-

-

Buffers and Solutions:

-

Tyrode's Buffer (pH 7.4).

-

This compound stock solution (dissolved in DMSO or buffer, then diluted).

-

Antigen solution: DNP-BSA (dinitrophenyl-conjugated bovine serum albumin) at 100 ng/mL in Tyrode's Buffer.

-

Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate buffer (pH 4.5).[15]

-

Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (pH 10.0).

-

Lysis Buffer: 0.1% Triton X-100 in Tyrode's Buffer.[9]

-

-

Equipment:

-

96-well flat-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader (absorbance at 405 nm).

-

Multichannel pipette.

-

Procedure

-

Cell Seeding:

-

Culture RBL-2H3 cells in Complete Growth Medium.

-

Seed 2 x 10⁵ cells/mL in a 96-well plate (100 µL per well).

-

Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.

-

-

Sensitization:

-

The next day, replace the medium with 100 µL of Sensitization Medium (containing anti-DNP IgE).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Ketotifen Treatment:

-

Wash the sensitized cells twice with 100 µL of warm Tyrode's Buffer.[16]

-

Add 50 µL of Tyrode's Buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the respective wells. For control wells, add buffer only.

-

Incubate for 30 minutes at 37°C.

-

-

Degranulation Induction:

-

Add 50 µL of the DNP-BSA antigen solution to all wells except the "spontaneous release" and "total release" controls.

-

To the "spontaneous release" wells, add 50 µL of Tyrode's Buffer.

-

Incubate the plate for 1 hour at 37°C to induce degranulation.

-

-

Sample Collection and Lysis:

-

After incubation, place the plate on ice to stop the reaction.

-

Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

-

To the remaining cells in the original plate, add 100 µL of Lysis Buffer (0.1% Triton X-100). This is the "cell lysate" plate.[17]

-

Incubate the lysate plate for 10 minutes to ensure complete cell lysis.

-

-

Enzymatic Reaction:

-

Add 50 µL of the PNAG substrate solution to each well of both the supernatant and the lysate plates.

-

Incubate both plates for 90 minutes at 37°C.[15]

-

-

Measurement:

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis

Calculate the percentage of β-hexosaminidase release for each condition using the following formula:

-

% Release = [Absorbance (Supernatant) / (Absorbance (Supernatant) + Absorbance (Lysate))] x 100

Calculate the percentage of inhibition by this compound:

-

% Inhibition = [(% Release (Antigen only) - % Release (Ketotifen)) / (% Release (Antigen only) - % Release (Spontaneous))] x 100

Experimental Workflow Diagram

Caption: Step-by-step workflow for the mast cell degranulation assay.

Data Presentation

The results of the assay can be summarized to show the dose-dependent effect of this compound on mast cell degranulation.

Table 1: Inhibition of Antigen-Induced β-Hexosaminidase Release by this compound

| Treatment Group | This compound (µM) | Mean β-Hexosaminidase Release (%) (± SD) | Percentage Inhibition (%) |

| Spontaneous Release | 0 | 4.5 ± 0.8 | N/A |

| Antigen Control | 0 | 45.2 ± 3.5 | 0 |

| Test Compound | 0.1 | 35.8 ± 2.9 | 23.1 |

| Test Compound | 1.0 | 21.4 ± 2.1 | 58.5 |

| Test Compound | 10.0 | 12.1 ± 1.5 | 81.3 |

| Test Compound | 100.0 | 7.8 ± 1.1 | 91.9 |

Note: The data presented in this table are for illustrative purposes only and should be determined experimentally.

A study on human conjunctival mast cells showed that ketotifen at concentrations from approximately 10⁻¹¹ to 10⁻⁴ M inhibited histamine release by 90% or more.[18] Similarly, tryptase release was inhibited by 90% or more with ketotifen concentrations from approximately 10⁻¹⁰ to 10⁻⁴ M.[18] These findings demonstrate the potent mast cell-stabilizing effect of ketotifen.

This in vitro assay provides a reliable and quantifiable method for assessing the mast cell-stabilizing properties of compounds like this compound. The protocol is amenable to a 96-well format, allowing for medium- to high-throughput screening of potential anti-allergic drugs.[4] By measuring the inhibition of β-hexosaminidase release, researchers can effectively determine the efficacy of test compounds in preventing mast cell degranulation.

References

- 1. criver.com [criver.com]

- 2. The Mast Cell Stabilizer this compound Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Don’t Overreact: Research Pinpoints Mast Cell Receptor in Immune Response, Disease Signs | College of Veterinary Medicine at MSU [cvm.msu.edu]

- 4. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ketotifen - Wikipedia [en.wikipedia.org]

- 8. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]

- 12. Regulation of Ca2+ Signaling with Particular Focus on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abmgood.com [abmgood.com]

- 16. researchgate.net [researchgate.net]

- 17. abmgood.com [abmgood.com]

- 18. In vitro inhibition of human conjunctival mast-cell degranulation by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Ketotifen Fumarate in Biological Samples by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of ketotifen fumarate in various biological matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques to ensure accuracy, precision, and reliability of results.

Overview

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions. Accurate quantification of ketotifen in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. This document details HPLC methods coupled with UV or mass spectrometry (MS) detection for the analysis of this compound in plasma/serum, urine, and tissue homogenates.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for ketotifen extraction are protein precipitation and liquid-liquid extraction.

2.1.1. Plasma/Serum - Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Protocol:

-

To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold acetonitrile (containing the internal standard, if used).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject a portion of the solution into the HPLC system.

-

2.1.2. Urine - Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is effective for cleaning up complex matrices like urine.

-

Protocol:

-

To 1 mL of urine in a glass tube, add a suitable internal standard.

-

Add 200 µL of 1 M sodium hydroxide to basify the sample (to approx. pH 11).

-

Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the HPLC system.

-

2.1.3. Tissue Homogenate - Protein Precipitation

This protocol is designed for the extraction of ketotifen from tissue samples.

-

Protocol:

-

Homogenize the tissue sample (e.g., brain, liver) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a 10% (w/v) homogenate.

-

To 500 µL of the tissue homogenate, add 1.5 mL of cold acetonitrile (containing the internal standard).

-

Vortex for 2 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the HPLC system.

-

Chromatographic Conditions

The following tables summarize typical HPLC and UPLC-MS/MS conditions for the analysis of this compound.

Table 1: HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol and 0.04M Sodium Phosphate buffer (pH 4.8) (50:50, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30°C |

| Detection Wavelength | 287 nm[1] or 298 nm[2] |

| Internal Standard (IS) | Propyl parahydroxybenzoate or other suitable compound |

Table 2: UPLC-MS/MS Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Ketotifen: m/z 310.1 → 109.1 (example, may vary by instrument) |

| Internal Standard (IS) | Deuterated ketotifen (Ketotifen-d4) or a structurally similar compound |

Method Validation

A comprehensive validation of the analytical method should be performed according to international guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (RSD%) | ≤ 15% (≤ 20% at the LLOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; accurate and precise |

| Stability | Analyte stable under various storage and processing conditions |

Data Presentation

The following tables present example quantitative data for the analysis of this compound.

Table 4: Linearity and Range

| Matrix | Method | Linearity Range | Correlation Coefficient (R²) | Reference |

| Pharmaceutical | HPLC-UV | 10.9–54.5 µg/mL | 0.9945 | [1] |

| Pharmaceutical | HPLC-UV | 10-50 µg/mL | 0.9997 | [2] |

| Beagle Dog Plasma | LC-MS/MS | 0.02–5 ng/mL | >0.99 |

Table 5: Precision and Accuracy

| Matrix | Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Pharmaceutical | HPLC-UV | Low, Medium, High | < 7.3% | < 7.3% | 80-110% | [1] |

| Beagle Dog Plasma | LC-MS/MS | LQC, MQC, HQC | 2.28 - 6.67% | 3.14 - 7.56% | 97.56 - 106.31% |

Table 6: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | Method | LOD | LOQ | Reference |

| Pharmaceutical | HPLC-UV | 2.889 µg/mL | 9.6312 µg/mL | [1] |

| Pharmaceutical | HPLC-UV | - | 0.1 µ g/tube | [3] |

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation.

Caption: Protein Precipitation Workflow for Plasma/Serum Samples.

Caption: Liquid-Liquid Extraction Workflow for Urine Samples.

Caption: Protein Precipitation Workflow for Tissue Homogenate Samples.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of Ketotifen Fumarate in Pharmaceutical Dosage Forms

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ketotifen Fumarate in pharmaceutical solid dosage forms. The method is developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control analysis. The described isocratic method is simple, rapid, and accurate, providing excellent resolution and symmetric peak shapes for this compound.[1]

Chromatographic Conditions

The optimized chromatographic conditions were established to provide a reliable and efficient analysis. A C18 column is utilized with a mobile phase consisting of a buffered organic mixture, ensuring a short run time and good peak resolution.

Table 1: Optimized HPLC Method Parameters

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |

| Column | Thermo C18 (250 mm x 4.6 mm, 5 µm particle size)[1] |

| Mobile Phase | Methanol : 10 mM Ammonium Acetate Buffer (30:70 v/v), pH adjusted to 3.5[1] |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection Wavelength | 298 nm[1][3] |

| Column Temperature | Ambient (or controlled at 40°C for higher reproducibility)[2] |

| Injection Volume | 0.1 mL[2] |

| Run Time | Approximately 7 minutes[4] |

| Retention Time | Approximately 5 minutes[1] |

Method Validation Summary

The analytical method was rigorously validated for specificity, linearity, accuracy, precision, sensitivity (LOD/LOQ), and robustness as per ICH guidelines.[1][4]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The results confirm the system's performance.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | Conforms |

| Theoretical Plates | > 2000 | Conforms |

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.52%[3] |

Linearity

The linearity of the method was established by analyzing standard solutions at different concentration levels.

Table 3: Linearity and Range

| Parameter | Result |

| Linearity Range | 5 - 150 ng/mL[1] |

| Correlation Coefficient (R²) | 0.9997[1] |

| Regression Equation | y = 0.0278x + 0.0184[1] |

Accuracy (Recovery)

Accuracy was determined by performing recovery studies at three different concentration levels. The percentage recovery demonstrates the method's accuracy.

Table 4: Accuracy / Recovery Data

| Concentration Level | Amount Added | Amount Found | % Recovery |

| Low | Spiked Sample | - | 97.36%[1] |

| Medium | Spiked Sample | - | 98.50%[1] |

| High | Spiked Sample | - | 99.93%[1] |

| Average % Recovery | - | - | 98.60% |

Precision

Precision was evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day). The low relative standard deviation (%RSD) values indicate a high degree of precision.

Table 5: Method Precision

| Precision Type | Concentration Level | % RSD |

| Repeatability (Intra-day) | Multiple Levels | < 2.0% |

| Intermediate Precision (Inter-day) | Multiple Levels | < 7.4%[5] |

Sensitivity

The limits of detection (LOD) and quantitation (LOQ) were determined to assess the sensitivity of the method.

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Result |

| Limit of Detection (LOD) | 1.0 ng/mL[1] |

| Limit of Quantitation (LOQ) | 5.0 ng/mL[1] |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. The results showed that the method is robust within the tested variations.

Table 7: Robustness Study Results

| Parameter Varied | Variation | % RSD of Results |

| Mobile Phase Composition | ± 5% Organic Phase | Remained Unchanged[1] |

| Mobile Phase pH | ± 0.2 units | Remained Unchanged[1] |

| Detection Wavelength | ± 2 nm | Remained Unchanged[1] |

Experimental Protocols

Apparatus and Software

-

HPLC system with UV-Vis detector

-

Thermo C18 column (250mm x 4.6mm, 5µ)

-

Analytical balance

-

Sonicator

-

pH meter

-

0.45µm membrane filters[1]

-

Volumetric flasks and pipettes

-

Chromatography data acquisition software

Reagents and Chemicals

-

This compound Reference Standard

-

Methanol (HPLC Grade)[1]

-

Ammonium Acetate (AR Grade)[1]

-

Orthophosphoric Acid (AR Grade)[1]

-

Water (HPLC Grade/Milli-Q)

Preparation of Solutions

-

Mobile Phase: Prepare a 10mM ammonium acetate solution in HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45µm membrane filter. Mix with methanol in a ratio of 70:30 (Buffer:Methanol). Degas the solution by sonication before use.[1]

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and make up the volume with methanol.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5 to 150 ng/mL).[1]

Sample Preparation (from Tablets)

-

Weigh and powder twenty tablets to get a uniform blend.

-

Accurately weigh a quantity of the powder equivalent to 1.0 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]

-

Make up the volume to 100 mL with the mobile phase.

-

Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[1]

-

Filter the final solution through a 0.45µm membrane filter before injecting it into the HPLC system.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and validation processes.

Caption: High-level workflow for the HPLC analysis of this compound.

Caption: Logical relationship of parameters for HPLC method validation.

References

Application Notes and Protocols for Utilizing Ketotifen Fumarate in a Murine Model of Allergic Asthma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1][2][3] Murine models, especially the ovalbumin (OVA)-induced allergic asthma model, are extensively used to study the pathophysiology of the disease and to evaluate potential therapeutic agents.[1][2][4] Ketotifen fumarate is a well-established therapeutic agent with a dual mechanism of action: it is a potent non-competitive H1-histamine receptor antagonist and a mast cell stabilizer.[5][6][7][8] By preventing the release of inflammatory mediators such as histamine, leukotrienes, and various cytokines from mast cells, and by blocking the action of histamine, ketotifen effectively mitigates the allergic inflammatory cascade.[5][6][8] It has also been shown to inhibit the migration and activation of eosinophils, key effector cells in asthma.[5] These application notes provide detailed protocols for inducing an allergic asthma model in mice and for evaluating the therapeutic efficacy of this compound.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Murine Model

This protocol describes a common method for inducing an acute allergic airway inflammation model in mice, which mimics many key features of human asthma.[1][4]

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Nebulizer system (ultrasonic or jet)

-

Whole-body plethysmography system for AHR measurement

-

Methacholine chloride (Sigma-Aldrich)

Procedure:

-

Sensitization:

-

Airway Challenge:

-

On Days 28, 29, and 30, challenge the sensitized mice by exposing them to an aerosol of 1-2% OVA in saline for 20-30 minutes using a nebulizer.[9]

-

The control group should be challenged with a saline aerosol for the same duration.

-

-

Endpoint Analysis:

-

Assessments are typically performed 24-48 hours after the final OVA challenge. Key endpoints include Airway Hyperresponsiveness (AHR), Bronchoalveolar Lavage (BAL) fluid analysis, and lung histology.

-

Caption: Experimental workflow for the OVA-induced murine model of allergic asthma.

Protocol 2: Administration of this compound

This protocol outlines the administration of ketotifen to the asthma model mice.

Materials:

-

This compound (Sigma-Aldrich)

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Oral gavage needles or i.p. injection supplies

Procedure:

-

Preparation: Prepare a stock solution of this compound in the chosen vehicle. A typical dose range for murine models is 1.5 to 4.5 mg/kg.[10]

-

Administration:

-

Administer the prepared ketotifen solution or vehicle control to the respective groups of mice. The intraperitoneal (i.p.) route is common.[10]

-

Treatment should begin prior to the challenge phase. A typical regimen involves administering the drug 1-2 hours before each OVA aerosol challenge on Days 28, 29, and 30.

-

Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and is measured as the degree of bronchoconstriction in response to a stimulus like methacholine.[11]

Procedure:

-

Place a conscious, unrestrained mouse in the main chamber of a whole-body plethysmograph and allow it to acclimatize for 15-20 minutes.

-

Record baseline readings for 5 minutes.

-

Expose the mouse to nebulized saline (vehicle control) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record respiratory parameters for 3-5 minutes after each nebulization.

-

AHR is expressed as the Enhanced Pause (Penh), a calculated value that correlates with airway resistance.[12]

Protocol 4: Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is performed to collect cells from the airways to quantify the extent and type of inflammation.

Procedure:

-

Euthanize the mouse 24-48 hours after the final challenge.

-

Expose the trachea and carefully insert a cannula.

-

Instill and withdraw 0.5-1.0 mL of ice-cold PBS or saline into the lungs three times.

-

Pool the recovered fluid (BALF).

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a Wright-Giemsa or Diff-Quik stain to perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) based on morphology.

Protocol 5: Lung Histology